N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide is a nitrothiophene carboxamide derivative characterized by a benzo[d]thiazole moiety attached to a 4-hydroxyphenyl group and a 5-nitrothiophene carboxamide chain.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S2/c22-13-6-5-10(19-17(23)15-7-8-16(26-15)21(24)25)9-11(13)18-20-12-3-1-2-4-14(12)27-18/h1-9,22H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDSPDAWDBNJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Chemical Reactions of N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide
This compound can undergo various chemical reactions typical for aromatic compounds, including reduction, substitution, and hydrolysis reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles.
Types of Reactions:
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Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
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Substitution Reactions : The hydroxyl group can participate in substitution reactions, potentially leading to the introduction of new functional groups.
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Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Biological Activity:
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Antimicrobial Activity : Similar compounds have shown activity against various pathogens, suggesting potential use in antimicrobial therapies.
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Anticancer Activity : The structural features of this compound may also contribute to anticancer properties, although further studies are needed to confirm this.
Table: Comparison of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Benzothiazole, Nitrothiophene, Carboxamide | Potential Antimicrobial/Anticancer |
| 5-Nitrothiophene Derivatives | Contains Nitro Group | Antituberculosis |
| 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea | Similar Benzothiazole Structure | Antimicrobial |
Research Findings:
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Nitro Group Reduction : The reduction of the nitro group is a key step in modifying the compound's biological activity, potentially enhancing its therapeutic profile .
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Structure-Activity Relationship : Further studies are needed to elucidate the precise mechanisms of action and to explore how structural modifications affect biological activity.
Scientific Research Applications
Antimicrobial Properties
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide has shown significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
Studies indicate that this compound exhibits bactericidal properties against Gram-positive bacteria, outperforming standard antibiotics like levofloxacin in certain assays.
Anti-inflammatory and Anticancer Potential
The compound interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity. This inhibition affects the arachidonic acid pathway, leading to a reduction in prostaglandin production, which is crucial in inflammatory responses. Additionally, preliminary studies suggest potential anticancer activities, warranting further investigation into its mechanisms and efficacy against various cancer cell lines .
Scientific Research Applications
This compound has several applications across different fields:
- Chemistry : Acts as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
- Industry : Utilized in developing advanced materials, such as organic semiconductors and dyes.
Case Studies
Numerous studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains of bacteria .
- Anti-inflammatory Activity : Research has shown that the compound effectively reduces inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
- Anticancer Activity : In cell line studies, the compound displayed cytotoxic effects against breast cancer cells, indicating promise for future therapeutic development .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related nitrothiophene carboxamides and thiazole derivatives from the evidence:
Key Observations:
- In contrast, Compound 8’s trifluoromethyl group increases lipophilicity, broadening its spectrum .
- Hydroxyl Group : The 4-hydroxyphenyl substituent in the target compound may improve solubility via hydrogen bonding compared to methoxy (Compound 7) or fluorophenyl (Compound 9) groups .
- Bioactivity : Thiazole derivatives like Compound 7b () show potent anticancer activity, suggesting the benzo[d]thiazole in the target compound could similarly target cancer cell pathways .
Challenges:
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a benzothiazole moiety, a hydroxyl group, and a nitrothiophene core. This unique arrangement is believed to contribute to its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, a related nitrothiophene compound demonstrated significant edema inhibition in inflammatory models, with percentages ranging from 56% to 86% compared to standard treatments like sodium diclofenac .
Table 1: Edema Inhibition Percentages of Nitrothiophene Compounds
| Compound | Edema Inhibition (%) | Time Post Administration |
|---|---|---|
| This compound | TBD | TBD |
| Sodium Diclofenac | 65% | 1 hour |
| Nitrothiophene Derivative | 86% | 1 hour |
2. Analgesic Activity
The analgesic effects of this compound have been assessed through various models. The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism for analgesic activity. Compounds with similar structures have shown promising results in reducing pain responses in animal models, indicating that the target compound may exhibit similar efficacy .
3. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is particularly noteworthy. A study on related benzothiazole derivatives revealed significant AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM . This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Table 2: Acetylcholinesterase Inhibition of Related Compounds
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Benzothiazole Derivative A | 2.7 |
| Benzothiazole Derivative B | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as hydroxyl and nitro groups, appears to enhance anti-inflammatory and analgesic properties by modulating enzyme interactions and receptor binding .
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Study on Inflammatory Models : A series of nitrothiophene compounds were tested in vivo for their ability to reduce inflammation and pain. Results indicated superior performance compared to traditional NSAIDs .
- Neuroprotective Effects : Research focusing on AChE inhibitors revealed that derivatives containing benzothiazole scaffolds exhibited significant neuroprotective effects, suggesting potential applications in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
